4-butyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexane-1-carboxamide
Description
4-Butyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexane-1-carboxamide is a synthetic small molecule characterized by a cyclohexane carboxamide core substituted with a butyl group at the 4-position. The carboxamide nitrogen is further functionalized via a methylene bridge to a 3-methyl-1,2,4-oxadiazole heterocycle. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, which may enhance bioavailability and target engagement .
Properties
IUPAC Name |
4-butyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-3-4-5-12-6-8-13(9-7-12)15(19)16-10-14-17-11(2)18-20-14/h12-13H,3-10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEERBFFTXJUPHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NCC2=NC(=NO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexane-1-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through a cyclization reaction involving an amidoxime and an appropriate nitrile.
Attachment of the Cyclohexane Carboxamide Moiety: The cyclohexane carboxamide moiety is introduced through a coupling reaction between the oxadiazole derivative and a cyclohexane carboxylic acid derivative. This step may require the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-butyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexane-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s potential as a pharmacophore makes it a candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research .
Materials Science: The unique structural properties of oxadiazole derivatives make them suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: The compound can be used as a probe or ligand in chemical biology experiments to study biological processes and molecular interactions .
Mechanism of Action
The mechanism of action of 4-butyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison
*Estimated using molecular modeling tools.
Oxadiazole-Containing Analogues in Drug Repurposing ()
- Compound 72: 1-((4,4-difluorocyclohexyl)methyl)-N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine . Key Differences: Integrates the oxadiazole into a phenethyl-piperidinyl-benzimidazole scaffold. This compound’s larger size (~600 g/mol) may limit blood-brain barrier penetration compared to the more compact target molecule.
Cyclohexane/Oxazolidinone Derivatives ()
- N-cyclohexyl-1-(2-{1-[(cyclohexylamino)carbonyl]cyclohexyl}-3,5-dioxo-1,2-oxazolidin-4-yl)cyclopentanecarboxamide: Key Differences: Replaces 1,2,4-oxadiazole with a 1,2-oxazolidinone core, which introduces additional hydrogen-bonding sites (N–H and C=O groups). The oxazolidinone’s rigidity may reduce conformational flexibility compared to the oxadiazole .
Implications of Structural Variations
Bioavailability : The target compound’s carboxamide linkage and cyclohexane core may improve aqueous solubility compared to thioether-linked analogues (e.g., Compound 45) .
Target Selectivity : The absence of electron-withdrawing groups (e.g., nitro or chloro substituents in compounds) suggests a different mechanism of action, possibly targeting lipid-modifying enzymes or GPCRs.
Metabolic Stability : The 3-methyl-1,2,4-oxadiazole group likely enhances resistance to oxidative metabolism, a feature shared with Compound 72 .
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